molecular formula C16H16ClFN2O3S B306158 2-[benzyl(methylsulfonyl)amino]-N-(3-chloro-4-fluorophenyl)acetamide

2-[benzyl(methylsulfonyl)amino]-N-(3-chloro-4-fluorophenyl)acetamide

Numéro de catalogue B306158
Poids moléculaire: 370.8 g/mol
Clé InChI: FPJALHGJEFEVAQ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

2-[benzyl(methylsulfonyl)amino]-N-(3-chloro-4-fluorophenyl)acetamide is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is commonly referred to as BMS-986205 and is a small molecule inhibitor of the TYK2 enzyme. The TYK2 enzyme is involved in the JAK-STAT signaling pathway, which plays a critical role in the immune system's response to infection and inflammation.

Mécanisme D'action

BMS-986205 inhibits the activity of the TYK2 enzyme, which is involved in the JAK-STAT signaling pathway. This pathway is critical in the immune system's response to infection and inflammation. By inhibiting TYK2 activity, BMS-986205 can modulate the immune response, leading to a reduction in inflammation. Additionally, the inhibition of TYK2 activity has been shown to have anti-tumor effects in preclinical studies.
Biochemical and Physiological Effects
BMS-986205 has been shown to have several biochemical and physiological effects. In preclinical studies, the compound has been shown to reduce inflammation and inhibit tumor growth. Additionally, BMS-986205 has been shown to modulate the immune response, leading to a reduction in cytokine production.

Avantages Et Limitations Des Expériences En Laboratoire

BMS-986205 has several advantages for lab experiments. The compound is highly selective for TYK2, making it an excellent tool for studying the JAK-STAT signaling pathway's role in disease. Additionally, BMS-986205 has excellent pharmacokinetic properties, allowing for easy administration in animal models. However, one limitation of BMS-986205 is its low solubility, which can make it challenging to work with in some experimental settings.

Orientations Futures

There are several future directions for the study of BMS-986205. One potential application is in the treatment of autoimmune diseases, where the compound's ability to modulate the immune response could be beneficial. Additionally, BMS-986205 could be studied for its potential use in combination with other cancer therapies to enhance their efficacy. Further research is needed to fully understand the compound's potential applications and limitations.
Conclusion
In conclusion, BMS-986205 is a small molecule inhibitor of the TYK2 enzyme that has gained significant attention in recent years for its potential applications in scientific research. The compound's inhibition of TYK2 activity has been shown to have therapeutic potential in the treatment of autoimmune diseases and cancer. BMS-986205 has several advantages for lab experiments, including its selectivity for TYK2 and excellent pharmacokinetic properties. However, the compound's low solubility can make it challenging to work with in some experimental settings. Further research is needed to fully understand the compound's potential applications and limitations.

Méthodes De Synthèse

The synthesis of BMS-986205 involves several steps, including the reaction of benzylamine with methylsulfonyl chloride, followed by the reaction of the resulting product with 3-chloro-4-fluoroaniline. The final step involves the reaction of the resulting product with acetic anhydride to produce BMS-986205. The synthesis method has been optimized to produce high yields of the compound with excellent purity.

Applications De Recherche Scientifique

BMS-986205 has been extensively studied for its potential applications in scientific research. The compound's inhibition of TYK2 activity has been shown to have therapeutic potential in the treatment of autoimmune diseases, including psoriasis and rheumatoid arthritis. Additionally, BMS-986205 has been studied for its potential use in the treatment of cancer, as the JAK-STAT signaling pathway is often dysregulated in cancer cells.

Propriétés

Formule moléculaire

C16H16ClFN2O3S

Poids moléculaire

370.8 g/mol

Nom IUPAC

2-[benzyl(methylsulfonyl)amino]-N-(3-chloro-4-fluorophenyl)acetamide

InChI

InChI=1S/C16H16ClFN2O3S/c1-24(22,23)20(10-12-5-3-2-4-6-12)11-16(21)19-13-7-8-15(18)14(17)9-13/h2-9H,10-11H2,1H3,(H,19,21)

Clé InChI

FPJALHGJEFEVAQ-UHFFFAOYSA-N

SMILES

CS(=O)(=O)N(CC1=CC=CC=C1)CC(=O)NC2=CC(=C(C=C2)F)Cl

SMILES canonique

CS(=O)(=O)N(CC1=CC=CC=C1)CC(=O)NC2=CC(=C(C=C2)F)Cl

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.